Turbomycin A

Description

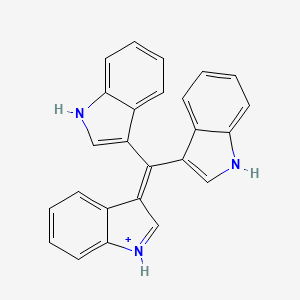

Structure

3D Structure

Properties

Molecular Formula |

C25H18N3+ |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-[bis(1H-indol-3-yl)methylidene]indol-1-ium |

InChI |

InChI=1S/C25H17N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,26-27H/p+1 |

InChI Key |

ALYLUFTWTDPILH-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=C3C=[NH+]C4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Synonyms |

turbomycin A |

Origin of Product |

United States |

Isolation and Characterization Methodologies

Methodologies for Turbomycin A Isolation from Biological Sources

The initial discovery of this compound was not from a cultured microorganism but from a metagenomic library constructed from soil microbial DNA. npatlas.orgfrontiersin.org This approach bypasses the need for traditional microbial cultivation, providing access to the biosynthetic capabilities of a broader range of organisms. oup.comasm.org

Source Material Collection and Processing for Metagenomic Library Construction

The journey to isolate this compound began with the collection of soil, a rich reservoir of microbial diversity. frontiersin.org The total genomic DNA from the microbial community within the soil sample, referred to as environmental DNA (eDNA), was extracted directly. oup.comasm.org This extraction is a critical first step, as the quality and quantity of the eDNA directly impact the success of constructing a representative metagenomic library. frontiersin.org Methods for eDNA extraction are designed to lyse a wide variety of microbial cells while minimizing DNA degradation.

Construction and Screening Protocols for Metagenomic Expression Libraries in Heterologous Hosts

Once extracted, the eDNA was cloned into a suitable vector, such as a cosmid, to create a metagenomic library. asm.orgoup.com This library, a collection of DNA fragments from the diverse soil microorganisms, was then introduced into a heterologous host, most commonly Escherichia coli. asm.orgasm.org The use of a host like E. coli allows for the expression of the foreign DNA, potentially leading to the production of novel secondary metabolites. asm.orgresearchgate.net

Screening these metagenomic libraries is a crucial step in identifying clones that produce bioactive compounds. oup.comasm.org A common method is the agar (B569324) overlay assay, where the library of E. coli clones is grown on agar plates and then overlaid with a target bacterium, such as Bacillus subtilis. oup.comasm.org Clones producing antibacterial compounds create a zone of growth inhibition in the overlay, indicating the presence of a potential antibiotic. oup.com In the case of this compound, clones were also screened for altered pigmentation, as the producing clones exhibited a distinct dark brown color. asm.orgnih.gov

Strategies for Identification of this compound-Producing Clones and Initial Enrichment

Clones exhibiting the desired phenotype, such as antibacterial activity or pigmentation, were selected for further analysis. asm.org For this compound, three clones designated P57G4, P89C8, and P214D2 were identified based on their production of a dark brown, melanin-like pigment. nih.gov

Initial enrichment of the active compound involved culturing the producing clone, such as P57G4, in a suitable liquid medium. nih.gov The culture supernatant was then processed to isolate the pigmented compounds. nih.gov A key observation was that acidification of the culture broth led to the formation of a dark brown precipitate, a characteristic often associated with melanin-like polymers. nih.gov This precipitate contained the compounds of interest. nih.gov

Advanced Chromatographic Separation Techniques for this compound Purification

Following initial enrichment, a series of chromatographic steps were employed to purify this compound from the complex mixture of metabolites produced by the E. coli clone.

Normal-Phase and Reverse-Phase Chromatographic Methodologies

The crude extract obtained from the acid precipitate of the P57G4 culture was subjected to further separation. Methanol (B129727) extracts of this precipitate were found to contain a red and an orange pigment, which were later identified as this compound and Turbomycin B, respectively. nih.gov Thin-layer chromatography (TLC) was used for the initial analysis of these extracts, confirming the presence of the two colored compounds in the producing clone's culture but not in control cultures. nih.gov While the specific details of the large-scale column chromatography used for the initial separation in the discovery of this compound are not extensively documented in the primary literature, both normal-phase and reverse-phase chromatography are standard techniques for separating compounds with differing polarities.

Preparative-Scale Isolation and Fractionation Protocols

For the preparative-scale isolation of this compound, the culture of the producing clone was grown in larger volumes. The supernatant was collected, and the pigment was precipitated by acidification. nih.gov The resulting precipitate was then extracted with methanol. nih.gov This methanol extract, containing both this compound and B, was then subjected to further purification steps. While the seminal paper on the discovery of this compound does not provide exhaustive detail on the final preparative chromatography steps, it is standard practice to use techniques like preparative high-performance liquid chromatography (HPLC) to obtain highly pure compounds for structural elucidation and bioactivity assays. The process would involve fractionating the extract based on the differential partitioning of the components between a stationary phase and a mobile phase, allowing for the isolation of pure this compound.

Spectroscopic and Spectrometric Approaches for Structural Elucidation Methodology

NMR spectroscopy was instrumental in identifying the core building blocks of the this compound molecule. Both one-dimensional and two-dimensional NMR experiments were employed to map out the connectivity of atoms within the structure. nih.gov

Initial analysis of this compound using one-dimensional (1D) NMR spectroscopy presented a structural puzzle. The ¹H (proton) and ¹³C (carbon-13) NMR spectra were surprisingly simple, suggesting a much smaller molecule than was indicated by mass spectrometry data. nih.gov

The spectra revealed signals corresponding to only five protons and nine carbons. This set of signals was consistent with a single C-3 substituted indole (B1671886) monomer, not the trimeric structure suggested by the molecular formula. nih.gov This finding implied that the molecule possessed a high degree of symmetry, with three identical indole units being magnetically equivalent. The deshielding of carbon positions C-2 and C-7a, along with proton H-2, was indicative of nitrogen's location at position 1 of the indole ring. nih.gov

Table 1: Summary of Qualitative 1D NMR Data for this compound

| Nucleus | Observed Signals | Implied Substructure |

|---|---|---|

| ¹H | 5 distinct proton signals | A single indole monomer unit |

| ¹³C | 9 distinct carbon signals | A single indole monomer unit |

Two-dimensional (2D) NMR experiments were essential for establishing the connectivity between the protons and carbons of the indole substructure. These techniques map correlations between nuclei, allowing for a more detailed structural assembly. nih.gov

COSY (Correlation Spectroscopy): While the specific pulse sequence used was ¹H-¹H RelayH, its function is similar to COSY, revealing proton-proton couplings through two or three bonds. In the analysis of this compound, this technique was used to identify a four-carbon spin system, which is characteristic of the ortho-substituted aromatic ring of an indole moiety. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. While not explicitly detailed in the primary literature for this compound, it is a standard method used to assign carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects correlations between protons and carbons over two to three bonds, which is critical for connecting different parts of a molecule. For this compound, ¹H-¹³C HMBC was crucial. It showed correlations from protons to key quaternary (non-protonated) carbons, confirming the C-3 substituted indole partial structure. nih.gov The observation of all five protons and nine carbons within this single indole unit was confirmed through these experiments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This method reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional shape (stereochemistry) of a molecule. Specific NOESY data for this compound is not detailed in the source literature.

Table 2: Key HMBC Correlations for this compound Substructure

| Correlating Protons | Correlated Carbons | Significance |

|---|

| H-2 | C-3a, C-3, C-7a, C-8 | Confirmed the C-3 substituted indole partial structure. nih.gov |

Despite the detailed information provided by these NMR methods on the monomeric unit, the data alone was insufficient to definitively establish the final trimeric structure of this compound. nih.gov

Mass spectrometry provided the crucial information of the total mass and elemental composition of this compound, which pointed towards a structure larger than that suggested by the NMR data.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Technique | Measurement | Result |

|---|---|---|

| HR-FABMS | Elemental Composition | C₂₅H₁₈N₃ nih.gov |

| ESI-MS | Pseudomolecular Ion (m/z) | 360.439 vulcanchem.com |

Tandem Mass Spectrometry (MS/MS) is an analytical technique where ions of a specific mass-to-charge ratio are selected and then broken apart (fragmented) by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass spectrometer. This fragmentation pattern provides valuable information about the structure and connectivity of the original molecule.

Specific tandem mass spectrometry data detailing the fragmentation pattern of this compound is not reported in the primary literature covering its isolation and structural elucidation. nih.gov Such an analysis would typically be used to confirm the linkages between the three indole units by observing characteristic fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

Ancillary Spectroscopic Techniques for Chromophore Characterization (e.g., UV-Vis)

The distinct coloration of this compound, an orange pigment, is attributed to its triaryl cation structure, which functions as its chromophore. nih.gov This classification of compounds is well-known for producing vibrant colors due to extensive electronic conjugation across the aromatic rings. The characterization of such chromophores typically involves UV-Visible (UV-Vis) spectroscopy to determine the wavelengths of maximum absorption (λmax).

In the case of this compound, methanol extracts from the acid precipitate of culture supernatants were found to contain the orange pigment. nih.gov While specific λmax values for this compound are not detailed in the primary literature, triaryl cation dyes generally exhibit a single, broad absorption peak in the visible region of the electromagnetic spectrum. researchgate.net The exact position and intensity of this peak are influenced by the specific substituents on the aryl rings. case.edu The structural analysis of this compound identified it as a triaryl cation, which accounts for its observed color. nih.gov

Comparative Analysis of Natural Product and Synthetic this compound Spectroscopic Profiles

A crucial step in the structural elucidation of a natural product is the comparison of its spectroscopic data with that of a synthetically produced version. This comparative analysis serves to unequivocally confirm the proposed structure. For this compound, a synthetic route was developed by heating indole-3-carboxyaldehyde with indole, followed by in situ oxidation. nih.gov

The resulting synthetic compound was purified and subjected to spectroscopic analysis. Researchers found that the synthetic this compound was "spectroscopically identical to the natural product". nih.gov This congruence across their respective spectroscopic profiles provided definitive confirmation that the synthesized molecule was indeed this compound, validating the structural assignment that had been proposed based on initial spectroscopic data from the isolated natural product. nih.gov

X-ray Crystallography Methodologies for Absolute Configuration Determination (if applicable)

While spectroscopic methods like NMR and mass spectrometry are powerful tools for determining chemical structure, they are sometimes insufficient for establishing the absolute three-dimensional arrangement of atoms, particularly for complex molecules. In the investigation of this compound, researchers noted that they were unable to conclusively establish the trimeric structure using spectral data alone. nih.gov

To overcome this limitation and obtain an unambiguous structural confirmation, X-ray crystallography was employed. This technique was not performed on the natural product itself, but rather on the synthetic material. Specifically, a single crystal X-ray diffraction analysis was conducted on the perchlorate (B79767) salt of the synthetic this compound. nih.gov This analysis provided the definitive crystal structure, confirming the proposed tri-indole methane (B114726) framework and establishing the absolute configuration of the molecule. nih.gov

Table 1: Summary of Characterization Data for this compound

| Analysis Type | Subject | Finding | Reference |

|---|---|---|---|

| Visual Observation | Natural Product | Orange Pigment | nih.gov |

| Structural Class | Natural Product | Triaryl Cation | nih.gov |

| Spectroscopic Comparison | Natural vs. Synthetic | Spectroscopically Identical | nih.gov |

| Structural Elucidation | Natural Product | Spectral data alone was not conclusive for establishing the trimeric structure. | nih.gov |

| X-ray Crystallography | Synthetic Product (Perchlorate Salt) | Confirmed the trimeric structure and absolute configuration. | nih.gov |

Biosynthetic Pathway Elucidation and Engineering

Identification of Genetic Loci and Gene Cluster Annotation for Turbomycin A Production

The genetic basis for this compound production was uncovered through the screening of a large-insert metagenomic library constructed from soil DNA in an Escherichia coli host. nih.govasm.org This process led to the identification of three distinct clones—P57G4, P89C8, and P214D2—that produced colonies with a characteristic dark brown, melanin-like pigmentation. nih.govresearchgate.net

Further investigation involving mutagenesis, subcloning, and detailed sequence analysis of the 25-kb DNA insert from clone P57G4 revealed a crucial finding: a single open reading frame (ORF) was both necessary and sufficient to confer the production of the brown pigment, as well as the orange (this compound) and red (Turbomycin B) pigmented antibiotic compounds in the E. coli host. nih.govresearchgate.netnih.gov This single gene, rather than a complete biosynthetic gene cluster from the original soil microorganism, was responsible for initiating the compound's synthesis. nih.gov Analysis of the sequences flanking this ORF in the original clones did not suggest its integration within a larger degradation pathway in its native host. nih.gov

Sequence analysis of the single ORF responsible for production indicated that its predicted protein product shared significant sequence similarity with members of the 4-hydroxyphenylpyruvate dioxygenase (4HPPD) family of enzymes. nih.govresearchgate.netnih.gov 4HPPD is an enzyme typically involved in the oxidative tyrosine degradation pathway, where it catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisic acid (HGA). nih.gov

To corroborate this finding, researchers demonstrated that another known 4HPPD family gene, lly from Legionella pneumophila, also conferred the ability to produce this compound and B when expressed in E. coli. nih.govresearchgate.net This confirmed that the enzymatic activity of a 4HPPD homolog was the key element provided by the metagenomic DNA for this compound synthesis. nih.gov

Table 1: Genetic Loci Implicated in this compound Production

| Clone ID | Vector | Insert Size | Key Finding | Encoded Enzyme Family | Reference |

| P57G4 | Bacterial Artificial Chromosome (BAC) | ~25 kb | A single ORF is sufficient for pigment and this compound/B production. | 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) | nih.govresearchgate.net |

| P89C8 | Bacterial Artificial Chromosome (BAC) | Not Specified | Produced dark brown colonies, indicating HGA-melanin and turbomycin synthesis. | 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) | nih.govresearchgate.net |

| P214D2 | Bacterial Artificial Chromosome (BAC) | Not Specified | Produced dark brown colonies, indicating HGA-melanin and turbomycin synthesis. | 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) | nih.govresearchgate.net |

| lly gene clone | Not Specified | Not Specified | Heterologous expression of the L. pneumophila lly gene conferred this compound/B production. | 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) | nih.govresearchgate.net |

The production of this compound is not solely dependent on the introduced 4HPPD gene; it also requires crucial precursors supplied by the E. coli host. nih.gov Research demonstrated that this compound and B are formed through the interaction of HGA (synthesized by the 4HPPD enzyme) with indole (B1671886), a compound normally secreted at high levels by E. coli as part of its native metabolism. nih.govnih.gov The biosynthetic pathway for this compound is therefore a chimeric one, leveraging the host's endogenous indole production pathway. nih.gov Indole itself is generated from tryptophan by various bacteria. researchgate.net The formation of the triaryl structure of this compound requires the condensation of two indole molecules with a third precursor, identified as indole-3-carboxaldehyde (B46971), which is an intermediate in the indole-3-acetic acid synthesis pathway in some bacteria. mdpi.com

Sequence Analysis of Genes Encoding 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) Family Enzymes

Enzymatic Characterization of Key Biosynthetic Steps in this compound Formation

The enzymatic activity central to this compound synthesis is the production of HGA. nih.gov However, the subsequent steps leading to the final triaryl cation structure are not directly catalyzed by a single, conventional enzyme but rather by a melanin-like polymer acting as a chemical catalyst. nih.govresearchgate.netresearchgate.net

The expression of a 4HPPD family enzyme in E. coli leads to the conversion of 4-hydroxyphenylpyruvate to HGA. nih.gov The E. coli host lacks homogentisate (B1232598) 1,2-dioxygenase (HmgA), the subsequent enzyme in the tyrosine degradation pathway that would normally break down HGA. nih.govresearchgate.netfrontiersin.org This enzymatic deficiency results in the accumulation of HGA in the culture medium. nih.gov

The accumulated HGA spontaneously oxidizes and polymerizes, forming a dark brown, high-molecular-weight pigment known as HGA-melanin. nih.govresearchgate.net It is this HGA-melanin polymer that is proposed to function as the catalyst for the condensation reaction that forms the turbomycins. nih.govresearchgate.netresearchgate.net This catalytic role is supported by experimental evidence where the addition of HGA to cell-free systems, which leads to HGA-melanin formation, resulted in increased production of this compound and B. nih.gov While HGA-melanin catalyzes the reaction, the presence of indole is essential; the formation of HGA-melanin from HGA alone is not sufficient to produce the turbomycin pigments. nih.gov

The primary enzyme from the discovered genetic locus is the 4HPPD homolog. Its function is to convert the substrate 4-hydroxyphenylpyruvate into HGA. nih.gov The subsequent catalytic step is performed by the HGA-melanin polymer. The substrates for this catalytic condensation are two molecules of indole and one molecule of indole-3-carboxaldehyde. mdpi.com The HGA-melanin is believed to catalyze the condensation of these three molecules to form the tris(1H-indol-3-yl)methane scaffold, which is then oxidized to the final cationic this compound structure. mdpi.com The original discovery proposed that the central carbon and benzyl (B1604629) group were provided by unidentified donor molecules, with the aldehyde carbon being a likely candidate for the central carbon donor. nih.govresearchgate.net

Table 2: Key Components and Their Roles in this compound Synthesis

| Component | Type | Origin | Function | Reference |

| 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) | Enzyme | Metagenomic DNA | Catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA). | nih.govresearchgate.net |

| Indole | Precursor | E. coli Host Metabolism | Serves as a primary building block (two molecules) for the this compound structure. | nih.govnih.govmdpi.com |

| Indole-3-carboxaldehyde | Precursor | E. coli Host Metabolism | Provides the central methine carbon and the third indole ring for the this compound structure. | mdpi.com |

| Homogentisic Acid (HGA) | Intermediate | Product of 4HPPD | Accumulates due to lack of HmgA in host; polymerizes to form HGA-melanin. | nih.govresearchgate.net |

| HGA-Melanin | Catalyst | Polymerization of HGA | Catalyzes the condensation of indole and indole-3-carboxaldehyde to form the turbomycin scaffold. | nih.govresearchgate.netresearchgate.net |

Role of Homogentisic Acid (HGA) and HGA-Melanin in Catalyzing this compound Synthesis

Proposed Biosynthetic Mechanism of this compound

The proposed biosynthetic pathway for this compound is a multi-step process that combines enzymatic synthesis, spontaneous chemical reactions, and polymer-catalyzed condensation. nih.govmdpi.com

HGA Production: Within the E. coli host, the heterologously expressed 4HPPD enzyme converts endogenous 4-hydroxyphenylpyruvate, an intermediate of tyrosine metabolism, into HGA. nih.gov

HGA Accumulation and Polymerization: Due to the absence of HGA-degrading enzymes in the host, HGA accumulates in the extracellular medium. This accumulated HGA undergoes auto-oxidation and polymerization to form the dark, insoluble HGA-melanin polymer. nih.govfrontiersin.org

Catalytic Condensation: The HGA-melanin polymer acts as a catalyst. It facilitates the electrophilic substitution reaction between two molecules of indole and one molecule of indole-3-carboxaldehyde, both of which are produced by the host's metabolic pathways. nih.govmdpi.com

Oxidation: This condensation forms a tri-indolyl methane (B114726) intermediate, which is subsequently oxidized to yield the final, stable triaryl methylium cation structure of this compound. mdpi.com

This chimeric pathway highlights a novel strategy for generating complex natural products, relying on the metabolic capabilities of a host organism combined with the function of a single, heterologously expressed gene. nih.govnih.gov

Interaction of Indole with Homogentisic Acid (HGA) as Precursors

The biosynthesis of this compound is a fascinating example of a chimeric pathway, where precursors from different origins converge. Research has demonstrated that the formation of this compound relies on the interaction between two key precursor molecules: indole and homogentisic acid (HGA). researchgate.netnih.govnih.gov In the experimental setting where this compound was discovered, the production host, Escherichia coli, naturally secretes indole as a normal part of its metabolism. researchgate.netnih.govvulcanchem.com

The second precursor, HGA, is not typically produced by the E. coli host. Its synthesis is directed by the introduction of a heterologous gene. vulcanchem.comasm.org Specifically, a single open reading frame encoding an enzyme with significant similarity to the 4-hydroxyphenylpyruvate dioxygenase (4HPPD) family is sufficient to confer the ability to produce HGA. researchgate.netnih.govasm.org This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate, a common metabolite, into HGA. nih.gov The subsequent interaction between the host-supplied indole and the heterologously produced HGA initiates the biosynthetic cascade leading to the formation of this compound. researchgate.netnih.gov This was confirmed in cell-free assays where the addition of both indole and HGA to the medium resulted in a substantial increase in the formation of the compound. nih.gov

| Precursor | Origin in Experimental System | Biosynthetic Role |

| Indole | Naturally secreted by E. coli host | Forms the indole rings of the final structure |

| Homogentisic Acid (HGA) | Synthesized via a heterologously expressed 4HPPD gene | Interacts with indole and catalyzes the formation reaction |

Oxidative Polymerization Events Leading to Triaryl Cation Formation

The formation of the characteristic triaryl cation structure of this compound is not a simple enzymatic condensation but is catalyzed by a unique oxidative polymerization process. researchgate.netresearchgate.net After its synthesis, the majority of the homogentisic acid (HGA) in the medium undergoes spontaneous oxidation and polymerizes to form a dark, melanin-like pigment known as HGA-melanin. nih.gov

Biosynthetic Pathway Engineering for Enhanced Production or Structural Diversification

Strategies for Heterologous Expression and Optimization of this compound Production

The discovery of this compound is a landmark example of utilizing metagenomics and heterologous expression to produce novel antibiotics. researchgate.netasm.org The production was achieved not by cultivating the original, unknown soil microorganism, but by expressing its genetic material in a well-characterized laboratory host, Escherichia coli. researchgate.netnih.gov

The key strategy involved the screening of a metagenomic library constructed from DNA extracted directly from soil. asm.org This led to the identification of a clone that, when grown, produced pigmented compounds. researchgate.netnih.gov Further analysis revealed that a single gene, encoding a 4-hydroxyphenylpyruvate dioxygenase (4HPPD) homolog, was necessary and sufficient to confer the production phenotype. researchgate.netnih.govasm.org

This represents an elegant and efficient production strategy for the following reasons:

Simplified Genetic Requirement : Only one heterologous gene (4HPPD) is needed. researchgate.netnih.gov

Host-Precursor Synergy : The E. coli host provides the second essential precursor, indole, from its own primary metabolism. nih.govrsc.org

Spontaneous Catalysis : The final condensation is catalyzed by HGA-melanin, which forms spontaneously from the HGA produced, obviating the need for a specific condensing enzyme. nih.govresearchgate.net

Optimization of production is therefore inherently linked to the expression of the 4HPPD gene and the availability of indole in the host. This approach bypasses the need to culture potentially intractable soil microbes and provides a streamlined method for producing the compound. researchgate.net

| Component | Type | Role in Heterologous Production | Source Reference |

| Host Organism | Escherichia coli | Provides indole precursor; serves as chassis for gene expression | researchgate.netnih.gov |

| Metagenomic Library | Soil DNA in BAC vector | Source of the novel biosynthetic gene | asm.org |

| Key Heterologous Gene | 4-hydroxyphenylpyruvate dioxygenase (4HPPD) | Catalyzes the synthesis of homogentisic acid (HGA) | researchgate.netnih.gov |

Genetic Manipulation for Chimeric Pathway Construction and Novel Structure Generation

The production of this compound in E. coli is a foundational example of a chimeric biosynthetic pathway, where genes and metabolites from distinct organisms are combined to create a final product. researchgate.netasm.org This pathway engineering has been a successful strategy for generating structural diversity within the turbomycin family. nih.govasm.org

The initial discovery itself yielded not only the known compound this compound but also Turbomycin B, which had not been previously described as a natural product. nih.gov This demonstrates that the chimeric pathway is capable of accepting different precursor analogs to generate novel structures.

Further genetic manipulation has proven the modularity of this system. Scientists successfully demonstrated that another member of the 4HPPD gene family, the lly gene from Legionella pneumophila, could functionally replace the originally discovered soil-derived 4HPPD gene. researchgate.netnih.govnih.gov When the lly gene was introduced into E. coli, it also directed the synthesis of HGA, which then interacted with the host's indole to produce both this compound and B. researchgate.netasm.org This interchangeability of the key biosynthetic gene highlights a clear strategy for structural diversification: introducing different 4HPPD homologs or other enzymes that produce HGA or related phenolic compounds could lead to the generation of a wider array of novel triaryl cation structures. researchgate.netnih.gov This approach serves as a powerful proof-of-concept for using chimeric pathways to access new chemical diversity from uncultured organisms. asm.org

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Turbomycin A

The total synthesis of this compound has been achieved through a concise and effective strategy, primarily focused on the construction of the central triarylmethane core. nih.govwisc.edu The structure of this compound, consisting of three indole (B1671886) units linked to a central carbon, was confirmed through synthesis and single-crystal X-ray diffraction analysis of the synthetic product. nih.govwisc.edu

Retrosynthetically, the triarylmethane core of this compound can be disconnected to reveal its key building blocks: two molecules of indole and one molecule of indole-3-carboxyaldehyde. nih.govresearchgate.net This disconnection points to a convergent synthesis strategy where these components are coupled to form the tri-indole methane (B114726) precursor. google.comresearchgate.net The final step involves the oxidation of this precursor to the desired triarylmethyl cation. nih.gov

The key bond-forming reaction in the synthesis of this compound involves the acid-catalyzed condensation of indole with an aldehyde. nih.govwisc.edu Specifically, the synthesis of the tri-indole methane precursor for this compound is accomplished by heating indole-3-carboxyaldehyde and indole in the presence of acetic acid. nih.govwisc.edu This reaction forms the central carbon-carbon bonds of the triarylmethane scaffold. A similar strategy, using benzaldehyde (B42025) instead of indole-3-carboxyaldehyde, has been employed to synthesize Turbomycin B. nih.govwisc.edu

A general protocol for the synthesis of the triarylmethane precursor involves the following steps:

Table 1: Synthetic Protocol for Triarylmethane Precursor| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Indole-3-carboxyaldehyde (1 equivalent) and Indole (2 equivalents) | Starting materials |

| 2 | Acetic acid and Ethanol | Acid catalyst and solvent |

| 3 | Heat at 80°C for 4 hours | Promotes the condensation reaction |

| 4 | 10% NaOH | Neutralization |

Source: nih.govvulcanchem.com

While the core synthesis of this compound itself does not involve the creation of chiral centers, the principles of stereoselective and diastereoselective synthesis are critical in the broader context of natural product synthesis and analog design. nih.govresearchgate.net Methodologies such as substrate-controlled reactions, chiral auxiliaries, and asymmetric catalysis are often employed to control the three-dimensional arrangement of atoms in more complex molecules. nih.govchinesechemsoc.org For instance, in the synthesis of other complex natural products, reactions like the Mukaiyama aldol (B89426) reaction have been used to establish specific stereocenters. nih.gov While not directly applied to the published syntheses of this compound, these advanced stereoselective methods would be essential for creating analogs with defined stereochemistry, should chiral centers be introduced in future designs.

The final and crucial step in the synthesis of this compound is the oxidation of the tri-indole methane intermediate to the stable triarylmethyl cation. nih.govwisc.edu This transformation is effectively achieved using an oxidizing agent. In the reported synthesis, tetrachloro-1,4-benzoquinone (TCQ) is used to oxidize the triarylmethane in situ. nih.govwisc.edu The reaction mixture is heated with TCQ, leading to the formation of the orange-colored this compound, which is spectroscopically identical to the natural product. nih.govwisc.edu

Table 2: Oxidative Formation of this compound

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Tri-indole methane precursor | Substrate for oxidation |

| 2 | Tetrachloro-1,4-benzoquinone (TCQ) | Oxidizing agent |

| 3 | Heat at 80°C for 40 minutes | Promotes the oxidation reaction |

| 4 | 10% NaOH and Ethyl acetate (B1210297) extraction | Workup and purification |

Source: nih.govvulcanchem.com

Stereoselective and Diastereoselective Synthetic Methodologies

Semi-Synthetic Modifications of this compound

Semi-synthetic approaches, where a natural product is chemically modified, are a powerful tool for generating analogs and probing structure-activity relationships (SAR). frontiersin.orgrsc.orgnih.gov This strategy allows for the diversification of a core scaffold to potentially improve potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org

The rational design of structural modifications is central to systematic SAR studies. nih.govmdpi.com By making targeted changes to the molecular structure and observing the effects on biological activity, researchers can identify key pharmacophoric features. mdpi.comresearchgate.net For triarylmethane derivatives like this compound, SAR studies have been conducted on related compounds. For example, in a series of tris(1-alkylindol-3-yl)methylium salts (TIMs), the length of the N-alkyl chain was found to significantly influence their antitumor and antibacterial activities, with C4-5 derivatives showing the highest potency. nih.gov This suggests that modifications to the indole nitrogen atoms of this compound could be a fruitful area for analog design. Such studies provide a framework for designing novel this compound analogs with potentially enhanced therapeutic properties. nih.gov The goal of these modifications is often to improve interactions with biological targets, enhance solubility, or reduce toxicity. rsc.orgacs.org

Exploration of Diverse Chemical Transformations on the this compound Scaffold

The chemical scaffold of this compound, a bis(indolyl)methane, serves as a versatile template for a variety of chemical transformations. The core structure is typically assembled through the acid-catalyzed reaction of two indole molecules with an aldehyde or ketone. Scientists have explored various modifications to this central theme to generate structural diversity.

Key transformations revolve around the synthesis of the bis(indolyl)methane core itself, which is the foundational structure of this compound. Green chemistry approaches have utilized eco-friendly catalysts for this transformation. For instance, a Brønsted acidic organocatalyst derived from readily available lignin (B12514952) has been successfully employed for the synthesis of biologically relevant indole derivatives, including the core structure of Turbomycin. ias.ac.in This method highlights a move towards more environmentally benign synthetic processes in the construction of these complex molecules.

Further functionalization allows for the creation of a wide array of analogs. The versatility of the indole nucleus allows for substitutions at various positions, influencing the molecule's biological and chemical properties. The development of one-pot construction methods, such as those employing the Bartoli indole synthesis, allows for the generation of 3,3′-bisindolylmethane derivatives from nitrobenzene (B124822) precursors, demonstrating a divergent pathway that can be controlled by the choice of acid used for quenching the reaction. acs.org

The table below summarizes representative transformations for synthesizing the core scaffold.

| Catalyst/Method | Starting Materials | Product Type | Key Feature | Source |

| Lignin-derived Brønsted acid | Indole, Benzaldehyde | Bis(indolyl)methane | Green, heterogeneous catalyst; reaction in aqueous medium. | ias.ac.in |

| Bartoli Indole Synthesis | Nitrobenzene derivatives | 3,3′-Bisindolylmethane | One-pot approach; outcome affected by quenching acid (HCl vs. NH₄Cl). | acs.org |

| Catalyst-Switchable Synthesis | Styrene Oxides, Indoles | Bis(indolyl)alkanes / 3-Alkylated Indoles | Selectivity achieved by using different Brønsted acid catalysts. | acs.org |

Synthesis of Related Compounds for Comparative Biological and Chemical Analysis

To understand the structure-activity relationships and to explore the chemical space around this compound, significant effort has been dedicated to the synthesis of related natural products and their derivatives.

The synthesis of Turbomycin B and Vibrindole A, which are structurally related to this compound, has been a key area of research. These compounds are also bis(indolyl)methane derivatives and have been synthesized through the reaction of indole-3-carboxaldehyde (B46971) with various reagents. thieme-connect.com One notable method involves an unexpected reaction pathway using Grignard reagents, which provides a direct route to the bis(indolyl)methane core of Turbomycin B. thieme-connect.comthieme-connect.com

Additionally, green catalytic methods have proven effective. A nanocomposite of MoS₂-RGO has been demonstrated as a highly efficient, recyclable heterogeneous catalyst for the one-pot synthesis of several indole alkaloids, including Turbomycin B and Vibrindole A, in water. figshare.com Similarly, a lignin-derived Brønsted acidic catalyst has been used to produce Turbomycin and Vibrindole analogues in appreciable yields. ias.ac.in These approaches underscore a trend towards sustainable synthesis in the production of these complex natural products.

A significant finding in the synthesis of Turbomycin-related structures was the discovery of an aberrant reaction of Grignard reagents with N-alkylated indole-3-carboxyaldehyde. thieme-connect.com Contrary to the expected 1,2-addition that would form a secondary alcohol, the reaction yielded an unusual bis(indolyl)methane product, the core of Turbomycin B. thieme-connect.comthieme-connect.com

This unexpected reactivity was systematically studied and found to be highly dependent on the solvent system used. thieme-connect.comthieme-connect.com

Table: Effect of Solvent on Grignard Reaction with Indole-3-carboxaldehyde

| Reagent | Solvent System | Temperature | Time | Product | Outcome | Source |

| PhMgBr | Et₂O–THF (2:1) | 0 °C | 50 min | Turbomycin B (bisindolylmethane) | Aberrant Reactivity | thieme-connect.comthieme-connect.com |

| PhMgBr | THF (alone) | 0 °C | 50 min | Secondary Alcohol | Normal 1,2-Addition | thieme-connect.comthieme-connect.com |

This discovery provided a novel and direct synthetic route to Turbomycin B and its derivatives. thieme-connect.com The study highlights how reaction conditions can be manipulated to favor non-classical reaction pathways, opening new avenues for the synthesis of complex molecules. thieme-connect.comthieme-connect.com

The development of divergent synthetic routes allows for the creation of a variety of structurally distinct molecules from a common intermediate, which is a powerful strategy in medicinal chemistry and materials science. For bisindolylmethanes, the core of this compound, several such routes have been explored.

One approach utilizes a catalyst-switchable strategy to produce either bis(indolyl)alkanes or 3-alkylated indoles from the same starting materials (styrene oxides and indoles). acs.org The reaction's direction is controlled simply by selecting a different Brønsted acid catalyst, allowing for selective synthesis of two important classes of indole derivatives. acs.org

Another divergent method involves the one-pot construction of 3,3′-bisindolylmethanes from nitrobenzene derivatives via the Bartoli indole synthesis. acs.org In this process, the choice of acid used to quench the reaction dictates the final product. Quenching with concentrated HCl leads to the formation of the desired 3,3′-bisindolylmethane, whereas using ammonium (B1175870) chloride results in a 7-substituted indole. acs.org

Green chemistry principles have also been applied to create divergent pathways. An eco-friendly and efficient synthesis of 3,3'-bis(indolyl)methanes was achieved through the electrophilic substitution of indole with various aldehydes using succinic acid as a catalyst in water, showcasing a simple and high-yielding protocol. researchgate.net These diverse strategies provide chemists with a versatile toolkit for the synthesis of a wide range of bis(indolyl)methane derivatives for further analysis. researchgate.netbeilstein-journals.org

Mechanistic Investigations of Biological Activities in Vitro & Cellular Level

Broad-Spectrum Antimicrobial Activity Profiling (In Vitro)

Turbomycin A has demonstrated a broad spectrum of antibiotic activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov This inhibitory action has been quantified through in vitro assays, providing crucial data on its potency against various bacterial strains.

This compound has shown significant activity against several Gram-positive bacteria. In liquid culture, the minimum inhibitory concentration (MIC) of synthetic this compound was determined to be 6.2 μg/ml for Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. nih.gov The natural product and the synthetic compound exhibited the same MIC when tested against S. aureus. nih.gov

| Gram-Positive Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound |

| Staphylococcus aureus | 6.2 µg/mL nih.gov |

| Bacillus subtilis | 6.2 µg/mL nih.gov |

| Streptococcus pyogenes | 6.2 µg/mL nih.gov |

The antimicrobial efficacy of this compound extends to Gram-negative bacteria. For Enterobacter herbicola (referred to as Erwinia herbicola in some sources), the MIC was found to be 6.2 μg/ml. nih.gov For Salmonella enterica serovar Typhimurium, the MIC was 12.5 μg/ml. nih.gov While this compound exhibits broad-spectrum activity, specific MIC values against Escherichia coli and Pseudomonas aeruginosa from the provided search results were not detailed, though its general activity against Gram-negative organisms is established. nih.gov

| Gram-Negative Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound |

| Enterobacter herbicola | 6.2 µg/mL nih.gov |

| Salmonella enterica serovar Typhimurium | 12.5 µg/mL nih.gov |

While direct studies on the anti-biofilm properties of this compound are not extensively detailed in the provided search results, the investigation of synergy with other antimicrobial agents is a common strategy to enhance efficacy against biofilms. For instance, studies on the related aminoglycoside, tobramycin (B1681333), have shown synergistic effects when combined with other compounds. For example, a tobramycin-ciprofloxacin hybrid enhanced the activity of mitomycin C against multidrug-resistant Gram-negative bacteria. frontiersin.org Another study demonstrated that silver nanoparticles could synergistically potentiate the activity of tobramycin against Pseudomonas aeruginosa biofilms. nih.gov Furthermore, combinations of tobramycin with clarithromycin (B1669154) have shown synergistic activity in eradicating P. aeruginosa biofilms. nih.govresearchgate.net These examples with a similar class of antibiotic highlight a potential area of investigation for this compound to enhance its anti-biofilm capabilities.

Assays against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Enterobacter herbicola, Salmonella enterica serovar Typhimurium, Pseudomonas aeruginosa)

Cellular Target Identification and Molecular Mechanism of Action Elucidation

The mechanism by which this compound exerts its antimicrobial effects involves the perturbation of fundamental cellular processes, with a primary focus on the inhibition of protein synthesis through interaction with the bacterial ribosome.

The primary mechanism of action for aminoglycoside antibiotics like tobramycin, which shares a class with this compound, is the inhibition of bacterial protein synthesis. patsnap.compatsnap.com This occurs through binding to the bacterial ribosome, leading to mistranslation of mRNA and the production of non-functional proteins. patsnap.compatsnap.com This disruption of protein synthesis ultimately leads to bacterial cell death. patsnap.com Some studies also suggest that aminoglycosides can cause damage to the bacterial cell membrane. drugbank.com There is also evidence that aminoglycosides can interact with DNA, causing condensation and structural deformations. researchgate.net

The specific molecular target of aminoglycosides within microbial cells is the ribosome, particularly the 30S ribosomal subunit. patsnap.compatsnap.comwikipedia.org These antibiotics bind to the 16S rRNA component of the 30S subunit, near the A-site. patsnap.comdrugbank.com This binding interferes with the formation of the 70S initiation complex and causes misreading of the mRNA codons during translation. patsnap.comwikipedia.org In vitro selection experiments have demonstrated that RNA molecules can be evolved to bind specifically to tobramycin, with high-affinity binding sites often found in stem-loop structures. nih.gov This confirms that RNA, specifically ribosomal RNA, is a key molecular target for this class of antibiotics.

Studies on Microbial Resistance Mechanisms to this compound and its Analogues

Detailed studies specifically investigating microbial resistance mechanisms to the triaryl cation antibiotic this compound are not extensively documented in publicly available scientific literature. However, based on established principles of antibiotic resistance, potential mechanisms can be proposed. Bacteria have evolved a variety of strategies to counteract the effects of antimicrobial agents, which can be broadly categorized as intrinsic or acquired resistance. mdpi.comfrontiersin.org Acquired resistance can arise from genetic mutations or the acquisition of resistance genes through horizontal gene transfer. mdpi.com

General mechanisms of bacterial resistance that could theoretically confer resistance to this compound or its analogues include:

Modification of the Drug Target: Bacteria can alter the molecular target of an antibiotic through mutation, preventing the drug from binding effectively. reactgroup.org Without a definitive understanding of this compound's specific cellular target, it is difficult to predict the nature of such modifications.

Enzymatic Inactivation: Microbes may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive. reactgroup.org This is a common resistance strategy against many classes of antibiotics.

Reduced Permeability: Bacteria, particularly Gram-negative species, can limit the uptake of an antibiotic by altering the permeability of their outer membranes, for instance, through the modification or downregulation of porin channels. mdpi.comfrontiersin.org

Active Efflux: A prevalent mechanism involves the use of membrane-embedded efflux pumps that recognize and expel a wide range of compounds, including antibiotics, from the cell, thereby preventing them from reaching their intracellular targets at effective concentrations. mdpi.comreactgroup.org

The table below summarizes these general mechanisms.

| Resistance Mechanism | Description | Potential Relevance |

| Target Alteration | Spontaneous mutation or enzymatic modification of the antibiotic's cellular target, reducing binding affinity. | Plausible, but the specific target of this compound is not yet defined. |

| Enzymatic Inactivation | Production of bacterial enzymes that chemically degrade or modify the antibiotic molecule into a non-toxic form. | A possible mechanism, though enzymes specific for inactivating triaryl cations have not been characterized. |

| Decreased Permeability | Modification of the bacterial cell wall or membrane (e.g., altering porin channels) to restrict antibiotic entry. | A likely mechanism, especially in Gram-negative bacteria, to limit intracellular accumulation. |

| Efflux Pumps | Membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching therapeutic concentrations. | A common and broad-spectrum resistance strategy that could likely act on this compound. |

This table outlines general bacterial resistance mechanisms. Specific studies on their role in this compound resistance are lacking.

Interactions with Biological Macromolecules and Cellular Pathways (e.g., enzyme inhibition kinetics, receptor binding assays)

Direct molecular interaction studies, such as enzyme inhibition kinetics or receptor binding assays, for this compound are not detailed in the available research. Therefore, specific quantitative data like inhibition constants (Kᵢ), IC₅₀ values, or dissociation constants (Kₔ) characterizing its binding to biological macromolecules are currently unavailable.

However, a significant interaction with a specific cellular pathway has been identified concerning the biosynthesis of this compound. Its production in a heterologous Escherichia coli host was shown to result from a chimeric pathway. nih.gov This pathway involves the interaction of two key precursor molecules: indole (B1671886), which is normally produced and secreted by E. coli, and homogentisic acid. nih.govasm.org The synthesis of homogentisic acid is dependent on the enzymatic activity of a 4-hydroxyphenylpyruvate dioxygenase (4HPPD) family enzyme, the gene for which was introduced into the host from a soil metagenomic library. nih.govasm.org This demonstrates a crucial interaction between a foreign enzyme and the host's metabolic network to generate the final antibiotic compound.

While the direct molecular target of this compound's antibiotic activity remains to be elucidated, its broad-spectrum activity against both Gram-positive and Gram-negative bacteria suggests it may interact with fundamental and highly conserved cellular structures or pathways. asm.org

The table below outlines the key components of the identified biosynthetic pathway for this compound.

| Macromolecule / Compound | Role in Pathway | Interaction Type |

| 4-Hydroxyphenylpyruvate Dioxygenase (4HPPD) | Enzyme | Catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. frontiersin.org |

| Indole | Precursor Molecule | Interacts with homogentisic acid to form the this compound structure. nih.gov |

| Homogentisic Acid | Precursor Molecule | Synthesized by 4HPPD; interacts with indole. nih.gov |

This table details the known interactions leading to the biosynthesis of this compound. Data on the direct binding interactions of this compound with its antibacterial target are not currently available.

Advanced Analytical Methodologies for Research

Purity Assessment and Stability Studies of Turbomycin A for Research Applications

For any research application, ensuring the purity and understanding the stability of the compound are critical.

Purity Assessment: The purity of this compound can be effectively assessed using HPLC, as demonstrated by the chromatographic methods employed in its initial purification. nih.govresearchgate.net The use of sequential normal-phase chromatography steps was sufficient to obtain a synthetically derived product that was spectroscopically identical to the natural compound, indicating a high degree of purity. researchgate.net An optimized HPLC method would allow for the separation of this compound from precursors (like indole), related compounds (like Turbomycin B), and other impurities that may arise during synthesis or extraction.

Stability Studies: Currently, there are no published stability studies for this compound. Research would be required to determine its stability under various conditions, such as exposure to light, different pH levels, and temperatures. Such studies are essential to define appropriate storage and handling procedures for research samples and potential future formulations.

Advanced Sample Preparation Techniques for this compound Analysis in Biological Matrices

The effective extraction and clean-up of this compound from complex samples is a prerequisite for accurate analytical measurement. The method used for its discovery from a fermentation broth provides a model for this process.

The initial isolation of this compound from the culture supernatant of recombinant Escherichia coli involved a multi-step procedure:

Acidification and Precipitation: The cell-free culture broth was first made alkaline (pH 13) and then acidified to pH 2 with HCl. nih.gov

Centrifugation: The mixture was centrifuged to pellet the precipitate containing the target compounds.

Solvent Extraction: The resulting acid precipitate was then extracted with an organic solvent, methanol (B129727), to solubilize the orange (this compound) and red (Turbomycin B) pigments. nih.govnih.gov

Computational and Theoretical Studies

Molecular Modeling of Turbomycin A and its Analogues

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These methods are crucial for understanding the structural and interactive properties of complex organic molecules like this compound.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a complex, polycyclic structure like this compound, which is a triaryl cation, understanding its preferred spatial conformation is key to deciphering its biological activity. nih.govresearchgate.net The process typically involves energy minimization and molecular dynamics simulations.

Molecular dynamics (MD) simulations, in particular, provide a powerful tool to explore the structural and kinetic features of biological systems by tracking the motions of atoms and molecules over time. nih.govbiorxiv.org For a molecule like this compound, MD simulations could reveal how its three indole-derived rings orient themselves in solution, identifying low-energy, stable conformations that are likely to be biologically relevant. The CHARMM27 force field is an example of a parameter set used in such simulations for nucleic acids, while the general AMBER force field can be applied to ligand molecules. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target), such as a protein or nucleic acid. mdpi.com This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's activity. mdpi.commdpi.com

The process involves placing the ligand in various orientations within the binding site of a target and calculating a "docking score," which estimates the binding affinity. mdpi.comfrontiersin.org For this compound, which has broad-spectrum antibiotic activity, docking simulations could be used to screen for potential bacterial targets. nih.gov Although specific docking studies for this compound are not prominent in the literature, the general approach would follow a standardized protocol. Computational tools can identify potential binding cavities on a target protein, and algorithms then position the ligand within these sites to find the best fit based on energetic calculations. chemrevlett.com The stability and dynamics of the resulting complex can be further validated using molecular dynamics simulations. mdpi.com

Table 1: Illustrative Data from a Hypothetical Docking Simulation of this compound

| Putative Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| DNA Gyrase Subunit A | -9.8 | Asp73, Gly77, Ala92 | Hydrogen Bonding, Pi-Cation |

| Dihydrofolate Reductase | -8.5 | Ile50, Phe31, Leu54 | Hydrophobic, Van der Waals |

| 16S Ribosomal RNA | -11.2 | A1492, G1494, C1407 | Electrostatic, Pi-Stacking |

Note: This table is for illustrative purposes to demonstrate the typical output of a docking study and is not based on published experimental data for this compound.

Conformational Analysis and Prediction of Three-Dimensional Structures

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can predict parameters like frontier molecular orbital energies (HOMO and LUMO), electric dipole moment, and charge distribution. nih.gov Such calculations are vital for understanding a molecule's reactivity and its potential to engage in chemical reactions.

For this compound, DFT calculations could elucidate the distribution of its positive charge across the triaryl cation structure, identifying regions susceptible to nucleophilic attack. The combination of the B3LYP functional with the 6-31G** basis set is a common and cost-effective method for such analyses on small organic molecules. nih.gov The results can help predict the most reactive sites on the molecule, offering insights into its mechanism of action and potential metabolic pathways. While specific studies on this compound are lacking, quantum-chemical calculations have been applied to other complex natural products to understand their stability and reactivity. actanaturae.ru

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key chemoinformatic tool is the Quantitative Structure-Activity Relationship (QSAR) model, which correlates the chemical structure of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors (e.g., topological indices, molecular weight, LogP) and using statistical methods or machine learning to create a predictive equation. semanticscholar.org

A QSAR study for this compound and its analogues would involve synthesizing or computationally generating a series of related compounds and testing their antibiotic activity. The resulting data would be used to build a model that could predict the activity of new, untested analogues, thereby guiding the design of more potent antibiotics. biorxiv.org Such models can significantly rationalize and accelerate the drug discovery process. researchgate.net

In Silico Analysis of Biosynthetic Enzyme Mechanisms and Pathway Intermediates

Computational methods are essential for deciphering the biosynthetic pathways of natural products, especially when they are produced through unconventional means. This compound was discovered through the heterologous expression of DNA from a soil metagenomic library in E. coli. nih.govresearchgate.net

In silico analysis was crucial in identifying the gene responsible for its production. Sequence similarity searches using BLAST revealed that a single open reading frame (ORF1) was necessary for the production of this compound. nih.gov The predicted protein product of this gene shares significant similarity with the 4-hydroxyphenylpyruvate dioxygenase (4HPPD) family of enzymes. nih.govresearchgate.net

Based on this, a chimeric biosynthetic pathway was proposed. This pathway relies on both the host's native metabolism and the introduced gene. nih.gov

Table 2: Proposed Chimeric Biosynthesis of this compound

| Step | Enzyme/Catalyst | Substrate(s) | Product(s) | Computational Evidence |

| 1 | Host (E. coli) enzymes | Tryptophan | Indole (B1671886) | Inferred from known E. coli metabolism. nih.gov |

| 2 | 4HPPD homolog (from metagenomic DNA) | 4-Hydroxyphenylpyruvate | Homogentisic acid (HGA) | Gene sequence similarity to 4HPPD family. nih.govresearchgate.net |

| 3 | HGA-melanin (catalyst) | HGA | HGA-melanin polymer | Proposed based on spontaneous oxidation of HGA. nih.gov |

| 4 | HGA-melanin (catalyst) | Indole, Indole-3-carboxyaldehyde | This compound | Proposed catalytic role for the melanin (B1238610) polymer. nih.govresearchgate.net |

This model, where HGA-melanin catalyzes the formation of this compound from indole precursors, is supported by experimental evidence showing that the addition of HGA increases turbomycin production. nih.gov This demonstrates the power of combining in silico gene analysis with experimental validation to uncover novel biosynthetic pathways. researchgate.net

Predictive Modeling for Chemical Synthesis Pathway Optimization

While the original synthesis of this compound was achieved through a straightforward chemical reaction, modern computational tools offer pathways for significant optimization. nih.govresearchgate.net Artificial intelligence (AI) and machine learning are increasingly used to predict optimal reaction conditions, identify novel synthetic routes, and streamline multi-step syntheses. preprints.org

Optimize Reaction Conditions: Use algorithms to predict the optimal temperature, solvent, and catalyst concentrations to maximize yield and minimize byproducts. whiterose.ac.uk

Discover Novel Routes: Employ retrosynthesis software, often powered by deep learning models like Transformers, to propose alternative and potentially more efficient synthetic pathways from cheaper or more readily available starting materials. mdpi.compharmafeatures.com

Automate Synthesis: Integrate predictive models with robotic platforms to enable automated, self-optimizing chemical reactors that can rapidly screen different reaction parameters. pharmafeatures.com

| Approach | Description | Potential Application for this compound |

| Reaction Prediction Models | Use deep learning to predict the products and yields of chemical reactions based on reactants and conditions. pharmafeatures.com | Predict the yield of this compound synthesis under various conditions to identify the most efficient protocol. |

| Retrosynthetic Analysis | AI algorithms deconstruct a target molecule into simpler precursors to identify feasible synthetic routes. preprints.orgmdpi.com | Propose alternative pathways to this compound that may be more cost-effective or environmentally friendly. |

| Process Optimization | Machine learning models analyze experimental data to optimize process parameters like temperature, pressure, and reaction time. whiterose.ac.uk | Fine-tune the existing synthesis method to improve scalability and purity for industrial production. |

These computational strategies represent the future of chemical synthesis, promising to make the production of complex molecules like this compound more efficient, sustainable, and cost-effective. preprints.org

Broader Scientific Implications and Future Research Directions

Contributions of Turbomycin A Research to Natural Product Chemistry and Drug Discovery

The investigation into this compound has made notable contributions to the field of natural product chemistry. Its discovery is a prime example of a chimeric pathway generating novel chemical structures. nih.gov Researchers demonstrated that this compound is not the product of a single, complete biosynthetic gene cluster from one organism, but rather results from the interaction of a gene from a soil microorganism expressed in a laboratory host, Escherichia coli, which provides the necessary precursors. nih.govresearchgate.net

Specifically, the production of this compound relies on the host's natural production of indole (B1671886), which interacts with homogentisic acid (HGA) synthesized by a 4-hydroxyphenylpyruvate dioxygenase (4HPPD) family gene from the environmental DNA insert. nih.govresearchgate.net This finding underscores the potential for creating novel compounds through the combination of metabolic pathways from different organisms.

Furthermore, the structure of this compound, a triaryl cation, was previously known from a fungal source but had never been reported as a bacterial metabolite. nih.gov Its identification from a bacterial source, facilitated by metagenomics, expands the known chemical diversity produced by bacteria. The proposed synthesis mechanism, where the polymerization of HGA into HGA-melanin acts as a catalyst, also introduces a novel concept in the biosynthesis of such molecules. nih.govresearchgate.net

Potential for Discovery and Design of New Chemical Entities Based on the this compound Scaffold

The core structure of this compound, a triaryl methane (B114726) cation, presents a promising scaffold for the design and synthesis of new chemical entities. The simultaneous isolation of Turbomycin B, a structural analogue, validates the potential of this chemical framework for modification. nih.govresearchgate.net In Turbomycin B, a phenyl group replaces one of the indole moieties of this compound, demonstrating that the central carbon can be linked to different aromatic groups. nih.gov

This structural flexibility can be exploited through synthetic and combinatorial chemistry. The chemical synthesis of this compound has been successfully achieved by heating indole-3-carboxyaldehyde with indole, followed by oxidation, a process that can be adapted to incorporate a wide variety of aldehydes and indole derivatives. nih.gov This opens the door to creating a library of this compound analogues with potentially varied or enhanced biological activities. By modifying the aromatic rings or the linking methane carbon, chemists can explore the structure-activity relationship to optimize properties such as potency, spectrum of activity, and metabolic stability.

Future Prospects in Metagenomics-Driven Drug Discovery and Bioactive Compound Exploration

The discovery of this compound is a landmark achievement for metagenomics-driven drug discovery. It serves as a powerful proof-of-concept for accessing the vast, untapped biochemical potential of uncultured microorganisms. researchgate.net It is estimated that less than 1% of the microbial species in soil can be grown under standard laboratory conditions, meaning their unique metabolic capabilities remain largely unexplored by traditional culturing methods. nih.gov

Metagenomics circumvents this limitation by cloning DNA directly from an environmental sample, such as soil, into a surrogate host. nih.govresearchgate.net The this compound case demonstrates the success of this strategy, where a gene from an uncultured bacterium was expressed in E. coli to produce a novel antibiotic. researchgate.net

The future prospects of this approach are immense. By creating and screening more metagenomic libraries from diverse environments, scientists can expect to uncover a wealth of new natural products with unique structures and biological activities. researchgate.net This strategy revitalizes the search for new antibiotics and other therapeutic agents, offering a promising avenue to combat the growing challenge of antimicrobial resistance. researchgate.net

Challenges and Opportunities in Developing Novel Antimicrobial Strategies Based on this compound's Mechanism of Action

While this compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, a significant challenge lies in the fact that its precise mechanism of action is not yet fully elucidated. nih.govresearchgate.net This lack of detailed mechanistic understanding hinders the rational design of second-generation analogues and the prediction of potential resistance mechanisms. The primary opportunity, however, is that its unique triaryl cation structure suggests it may act via a novel mechanism distinct from established antibiotic classes.

Elucidating this mechanism is a critical future research direction. If this compound is found to inhibit a novel bacterial target, it could become the basis for a new class of antibiotics effective against multidrug-resistant pathogens. Research into its mode of action would provide the foundation for developing antimicrobial strategies that could circumvent existing resistance pathways. The challenge, therefore, is to undertake the detailed molecular and cellular studies required to identify its target and mechanism, which would unlock the opportunity to exploit it for therapeutic development.

Table 1: In Vitro Antibacterial Activity of Synthetic this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Erwinia herbicola | 6.2 µg/ml |

| Bacillus subtilis | 6.2 µg/ml |

| Staphylococcus aureus | 6.2 µg/ml |

| Streptococcus pyogenes | 6.2 µg/ml |

| Salmonella enterica serovar Typhimurium | 12.5 µg/ml |

Data sourced from Gillespie et al., 2002. nih.gov

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Turbomycin B |

| Indole |

| Homogentisic acid (HGA) |

| Indole-3-carboxyaldehyde |

| Benzaldehyde (B42025) |

| HGA-melanin |

Q & A

Q. What are the key steps for validating Turbomycin A’s chemical structure, and what analytical techniques are critical for resolving structural ambiguities?

Methodological Answer:

- Begin with high-resolution mass spectrometry (HR-MS) to confirm molecular formula and isotopic patterns.

- Use 2D NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, resolving stereochemical ambiguities .

- Cross-validate findings with X-ray crystallography if crystalline samples are obtainable.

- Example Table:

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HR-MS | Molecular weight validation | Resolution > 30,000; mass error < 2 ppm |

| 2D NMR | Stereochemical assignment | Signal-to-noise ratio > 20:1; solvent suppression for D₂O-based samples |

Q. How should researchers design initial bioactivity assays for this compound to balance specificity and broad-spectrum analysis?

Methodological Answer:

- Prioritize in vitro assays (e.g., MIC for antimicrobial activity) using standardized strains (e.g., S. aureus ATCC 29213) .

- Include positive controls (e.g., known antibiotics) and solvent controls to isolate compound-specific effects.

- Use dose-response curves (IC₅₀/EC₅₀ calculations) to quantify potency .

Q. What are the best practices for synthesizing this compound at lab scale, and how can reaction yields be optimized?

Methodological Answer:

- Follow retrosynthetic analysis to identify bottlenecks (e.g., unstable intermediates).

- Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) .

- Track purity via HPLC at each step (retention time ±0.1 min; >95% purity threshold) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically analyzed?

Methodological Answer:

- Conduct a meta-analysis of experimental variables:

- Compare assay conditions (pH, temperature, cell lines).

- Evaluate statistical methods (e.g., t-test vs. ANOVA for small sample sizes) .

- Example Table:

| Variable | Study A (2023) | Study B (2024) | Discrepancy Source |

|---|---|---|---|

| MIC (μg/mL) | 2.5 | 10.0 | Bacterial strain genetic drift |

| Solvent | DMSO | Ethanol | Solvent toxicity confounding |

Q. What strategies are effective for optimizing this compound’s stability in pharmacokinetic studies?

Methodological Answer:

Q. How can researchers validate this compound’s mechanism of action when preliminary data conflicts with existing literature?

Methodological Answer:

- Use orthogonal assays (e.g., CRISPR knockouts for target validation alongside biochemical assays) .

- Apply systems biology approaches (e.g., transcriptomic profiling to identify off-target effects) .

Methodological Guidance for Data Presentation

- Tables : Use Roman numerals for numbering, align data to prevent shifting during formatting, and include footnotes for abbreviations .

- Figures : Avoid overcrowding chemical structures; prioritize clarity over aesthetic complexity (e.g., ≤3 structures per figure) .

Key Pitfalls to Avoid

- Overgeneralization : Ensure bioactivity claims are strain- or cell line-specific .

- Data Reproducibility : Document batch-to-batch variability in synthesis (e.g., NMR spectra for each batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.